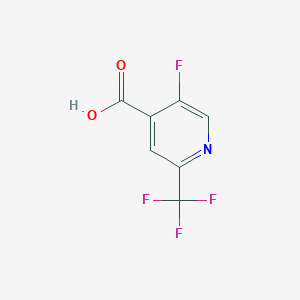
2-(cyclopropylsulfamoyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(cyclopropylsulfamoyl)acetic acid is an organic compound with the molecular formula C5H9NO4S. It belongs to the family of sulfonamide antibiotics, which are widely used in the treatment of bacterial infections. The compound is characterized by the presence of a cyclopropyl group attached to a sulfamoyl moiety, which is further connected to an acetic acid group. This unique structure imparts specific chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylsulfamoyl)acetic acid typically involves the reaction of cyclopropylamine with chloroacetic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with sulfur dioxide to introduce the sulfamoyl group. The overall reaction can be summarized as follows:
Cyclopropylamine + Chloroacetic acid: This step involves the nucleophilic substitution of chloroacetic acid by cyclopropylamine to form an intermediate.
Intermediate + Sulfur dioxide: The intermediate is then treated with sulfur dioxide to introduce the sulfamoyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
2-(cyclopropylsulfamoyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetic acid derivatives.
科学研究应用
2-(cyclopropylsulfamoyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects in treating bacterial infections.
Industry: Used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 2-(cyclopropylsulfamoyl)acetic acid involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The compound targets the enzyme dihydropteroate synthase, which is involved in the folate synthesis pathway. By inhibiting this enzyme, the compound disrupts the production of folate, an essential nutrient for bacterial growth and replication, leading to bacterial cell death.
相似化合物的比较
Similar Compounds
Sulfanilamide: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfamethoxazole: A widely used sulfonamide antibiotic with a broader spectrum of activity.
Sulfadiazine: Known for its use in treating toxoplasmosis and other infections.
Uniqueness
2-(cyclopropylsulfamoyl)acetic acid is unique due to its cyclopropyl group, which imparts specific chemical properties that enhance its antibacterial activity. The presence of the cyclopropyl group also affects the compound’s pharmacokinetics, making it more effective in certain applications compared to other sulfonamide antibiotics.
属性
CAS 编号 |
1042583-37-8 |
|---|---|
分子式 |
C5H9NO4S |
分子量 |
179.20 g/mol |
IUPAC 名称 |
2-(cyclopropylsulfamoyl)acetic acid |
InChI |
InChI=1S/C5H9NO4S/c7-5(8)3-11(9,10)6-4-1-2-4/h4,6H,1-3H2,(H,7,8) |
InChI 键 |
ZGDOSUNMVQVTBL-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NS(=O)(=O)CC(=O)O |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



